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2-(5-Methylthiophen-2-

yl)quinoline-4-carboxylic acid

CAS No.: 73775-26-5

Cat. No.: B1331037

Get Quote

Executive Summary
Quinoline-4-carboxylic acids, historically known as cinchoninic acids, represent a privileged

scaffold distinct from their widely known isomers, the quinoline-3-carboxylic acids

(fluoroquinolones). While the latter are primarily gyrase-inhibiting antibacterials, the 4-

carboxylic variants occupy a diverse therapeutic space, ranging from Dihydroorotate

Dehydrogenase (DHODH) inhibition (antiviral/anticancer) to NK3 receptor antagonism (CNS

disorders) and novel antimalarial mechanisms targeting PfEF2.

This guide provides a rigorous analysis of the SAR governing this scaffold, supported by

validated synthetic protocols (Pfitzinger reaction) and mechanistic insights.[1]

The Pharmacophore: Anatomy & Numbering
Unlike the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold found in ciprofloxacin, the

quinoline-4-carboxylic acid is fully aromatic. The numbering system is critical for SAR
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discussion:

N1: The quinoline nitrogen (essential for H-bonding and basicity).

C2: The primary vector for lipophilic expansion (aryl/alkyl groups).

C4: The carboxylic acid "warhead"—functions as an electrostatic anchor (DHODH) or a

handle for amidation (NK3/Antimalarial).

C6-C8: The benzenoid ring, often modulated with halogens to block metabolism or tune

electronic properties.

Synthetic Architecture: The Pfitzinger Reaction
The most robust entry into this scaffold is the Pfitzinger Reaction, which condenses isatin with

an enolizable ketone or aldehyde under strong basic conditions.[1][2]

Mechanism of Action
The reaction proceeds via the base-catalyzed opening of the isatin lactam ring to form isatinate

(keto-acid), followed by condensation with the ketone and subsequent cyclization.
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(Hydrolysis)
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Enolizable Ketone
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Cyclization &
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Figure 1: The Pfitzinger Reaction pathway for synthesizing quinoline-4-carboxylic acids.[1][3][4]

Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is highly dependent on the specific target, but convergent

trends exist across therapeutic areas.
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A. The C4 Carboxylate: Acid vs. Amide
The oxidation state and substitution at C4 determine the target class.

Feature Modification Target/Effect
Mechanistic
Rationale

Free Acid -COOH
DHODH

(Antiviral/Cancer)

Forms critical salt

bridge/H-bonds with

Arg/Tyr residues in the

ubiquinone binding

channel.

Amide -CONHR
NK3 Receptor

(Schizophrenia)

The amide hydrogen

serves as a donor; the

carbonyl as an

acceptor. Essential for

GPCR binding pocket

fit.

Amide -CONHR PfEF2 (Malaria)

Amidation with

specific amines (e.g.,

pyrrolidine) shifts

activity to inhibit

Translation Elongation

Factor 2.[5]

B. The C2 Position: Lipophilicity & Specificity[6]
DHODH Inhibitors: Bulky lipophilic groups (e.g., biphenyl ethers) at C2 are essential. They

occupy the hydrophobic tunnel where the ubiquinone tail usually sits.

Key Insight:2-(4-phenoxyphenyl) analogs show nanomolar potency against human

DHODH.[6]

NK3 Antagonists: A phenyl ring at C2 is often required for high affinity (e.g., Talnetant).

Antimalarials: Alkyl or aryl groups here modulate LogP, affecting permeation into the

parasite's food vacuole.
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C. The Benzenoid Ring (C6-C8)
Halogenation (F/Cl): Substitution at C6 or C8 (specifically 6-Fluoro) prevents oxidative

metabolism (blocking P450 sites) and increases potency by modulating the pKa of the

quinoline nitrogen.

Electronic Effects: Electron-withdrawing groups on this ring can enhance the acidity of the

C4-COOH, strengthening ionic interactions with target proteins.

Case Study: DHODH Inhibition (Antiviral/Anticancer)
Quinoline-4-carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH),

the rate-limiting enzyme in de novo pyrimidine biosynthesis.[6][7]

Mechanism
Inhibitors like Brequinar analogues (quinoline-4-COOH derivatives) bind to the ubiquinone

channel of DHODH, preventing the oxidation of dihydroorotate to orotate. This starves rapidly

dividing cells (cancer, viruses) of pyrimidines (Uridine, Cytidine).
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Figure 2: Mechanism of DHODH inhibition by quinoline-4-carboxylic acids leading to pyrimidine

depletion.

Experimental Protocols
Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic
Acid (Pfitzinger)
This protocol is self-validating via the precipitation of the product upon acidification.

Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (33% w/v aqueous solution, 20

mL), Ethanol (20 mL).
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Procedure:

Dissolve isatin in the warm KOH solution.

Add acetophenone and ethanol.[4]

Reflux the mixture for 12–24 hours. (Monitor via TLC; disappearance of isatin).

Cool the reaction mixture to room temperature.

Pour into crushed ice/water (100 mL).

Critical Step: Acidify carefully with glacial acetic acid or 10% HCl to pH 4–5. The quinoline-

4-carboxylic acid will precipitate as a solid.

Filter, wash with cold water, and recrystallize from ethanol.

Validation: 1H NMR should show a singlet around 8.0–8.5 ppm (H3 proton) and

disappearance of the isatin ketone peak.

Protocol B: DHODH Enzymatic Assay (Colorimetric)
Uses DCIP (2,6-dichloroindophenol) as the terminal electron acceptor. Loss of blue color

indicates enzyme activity.

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Reagents: Recombinant Human DHODH, L-Dihydroorotate (Substrate), Decylubiquinone

(Co-substrate), DCIP (Indicator).

Workflow:

Incubate Enzyme + Test Compound (Quinoline derivative) in buffer for 10 min at 37°C.

Add Decylubiquinone (100 µM) and DCIP (60 µM).

Initiate reaction by adding L-Dihydroorotate (500 µM).
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Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) over 20

minutes.

Calculation: Calculate IC50 relative to DMSO control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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